

1,1-Diethoxyhexane CAS number and molecular weight

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Compound of Interest

Compound Name: 1,1-Diethoxyhexane

Cat. No.: B1583345

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An In-depth Technical Guide to 1,1-Diethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,1-diethoxyhexane**, a diethyl acetal of hexanal. It details its chemical and physical properties, provides a general experimental protocol for its synthesis via acid-catalyzed acetalization, and outlines a standard analytical workflow for its identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). While primarily utilized as a fragrance ingredient in the cosmetics and food industries, this document also touches upon its metabolic fate and safety profile based on available data. The information is presented to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

1,1-Diethoxyhexane, also known as hexanal diethyl acetal, is a colorless liquid with a pleasant, fruity odor. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value
CAS Number	3658-93-3
Molecular Formula	C ₁₀ H ₂₂ O ₂
Molecular Weight	174.28 g/mol
IUPAC Name	1,1-diethoxyhexane
Synonyms	Hexanal diethyl acetal, Hexaldehyde diethyl acetal, Aldehyde C-6 diethyl acetal
Appearance	Colorless to slightly yellow liquid
Boiling Point	189 °C at 760 mmHg
Density	0.83 g/cm ³
Solubility	Slightly soluble in water; miscible with alcohol and ether

Synthesis of 1,1-Diethoxyhexane

The synthesis of **1,1-diethoxyhexane** is typically achieved through the acid-catalyzed acetalization of hexanal with ethanol. This reversible reaction involves the nucleophilic addition of two equivalents of ethanol to the carbonyl group of hexanal.

General Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of **1,1-diethoxyhexane**. Optimization of reaction conditions, such as catalyst choice, temperature, and reaction time, may be necessary to achieve desired yields and purity.

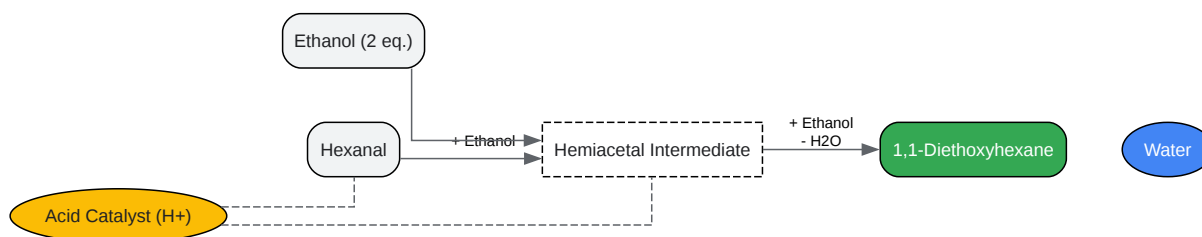
Materials:

- Hexanal
- Ethanol (anhydrous)

- Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[1]
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate (or other suitable base for neutralization)
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
- Saturated sodium chloride solution (brine)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus to remove water), add hexanal and an excess of anhydrous ethanol.[1]
- Add a catalytic amount of the acid catalyst to the mixture.
- The reaction mixture is then stirred and may be heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized by the addition of a mild base, such as sodium bicarbonate solution.
- The product is extracted with an organic solvent. The organic layers are combined and washed with water and brine to remove any remaining impurities.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation to yield pure **1,1-diethoxyhexane**.



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Synthesis of **1,1-Diethoxyhexane** via Acetalization.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for the identification and quantification of volatile compounds like **1,1-diethoxyhexane**, particularly in complex matrices such as cosmetics and food products.

General GC-MS Protocol

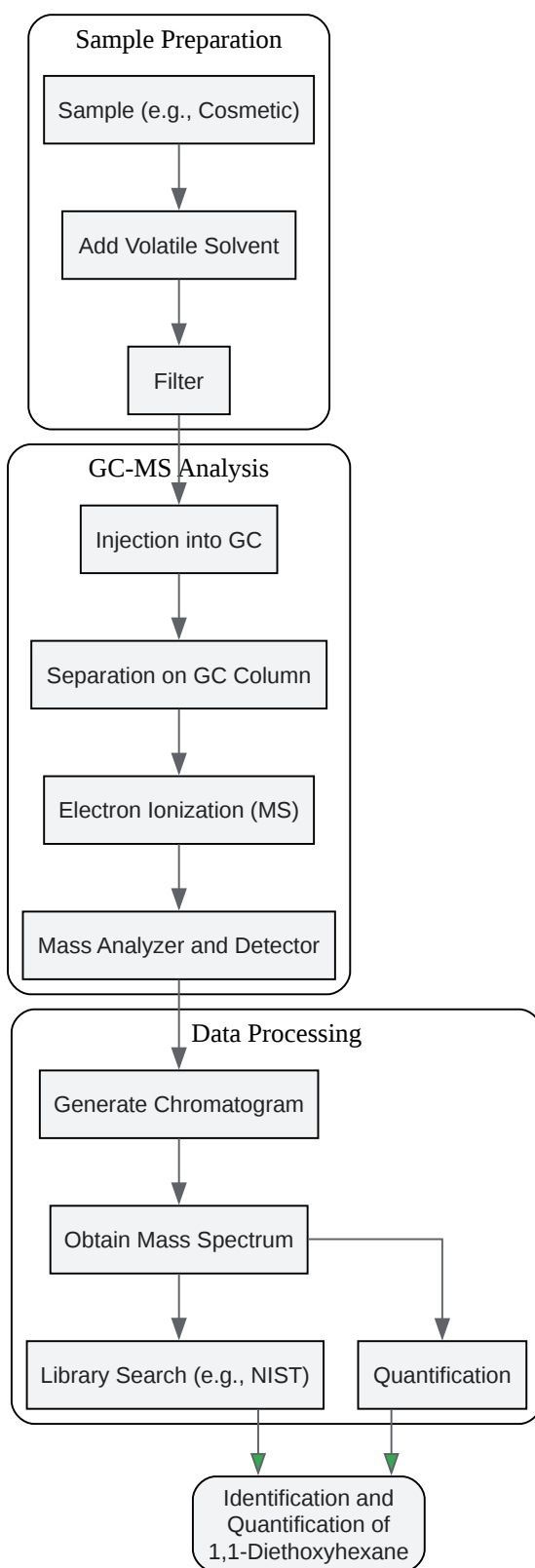
Sample Preparation: The sample preparation method will depend on the matrix. For cosmetic products, a "dilute and shoot" approach or headspace analysis is often employed.

- **Direct Injection:** A known amount of the sample is dissolved in a suitable volatile solvent (e.g., hexane, ethanol). The solution is then filtered and injected into the GC-MS system.
- **Headspace Analysis:** For fragrance analysis, static or dynamic headspace sampling can be used. A sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase above the sample. A portion of this headspace gas is then injected into the GC. This method is particularly useful for analyzing volatile compounds in complex or non-volatile matrices.

GC-MS Parameters (Typical):

- GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
- Injector Temperature: 250 °C
- Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.

Data Analysis: The identification of **1,1-diethoxyhexane** is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST). Quantification is typically performed by creating a calibration curve using standards of known concentrations.



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Workflow for the Analysis of **1,1-Diethoxyhexane** by GC-MS.

Metabolic Fate and Toxicological Profile

Metabolism

Specific metabolic studies on **1,1-diethoxyhexane** are limited. However, based on the general understanding of acetal chemistry, it is anticipated that **1,1-diethoxyhexane** would undergo hydrolysis under acidic conditions, such as those found in the stomach. This hydrolysis would yield its parent aldehyde, hexanal, and alcohol, ethanol.

Toxicology

A safety assessment of **1,1-diethoxyhexane** conducted by the Research Institute for Fragrance Materials (RIFM) concluded that this ingredient is not expected to be genotoxic. The assessment utilized data from the analogous compound octanal dimethyl acetal for some endpoints. The available data suggests a low order of acute toxicity. As with many fragrance ingredients, there is a potential for skin sensitization in susceptible individuals, although it is considered to have a low likelihood of clogging pores.

Applications and Relevance in Drug Development

The primary application of **1,1-diethoxyhexane** is as a fragrance ingredient in a variety of consumer products, including perfumes, lotions, and soaps, valued for its fresh, fruity, and green aroma. It is also used as a flavoring agent in some food products.

Currently, there is no documented direct application of **1,1-diethoxyhexane** as a therapeutic agent or in the drug development process. However, its chemical nature as an acetal makes it a stable protecting group for the aldehyde functional group. In organic synthesis, acetal protection is a common strategy to mask the reactivity of aldehydes while other chemical transformations are carried out on the molecule. Therefore, the principles of its formation and cleavage could be relevant to medicinal chemists in the synthesis of complex pharmaceutical compounds.

Conclusion

1,1-Diethoxyhexane is a well-characterized fragrance and flavor ingredient with established physical and chemical properties. Its synthesis is straightforward, and robust analytical methods for its detection are available. While its direct role in drug development is not

established, the chemical principles underlying its synthesis and reactivity are fundamental in organic and medicinal chemistry. This guide provides a solid foundation of technical information for researchers and scientists working with this compound or related acetals.

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References

- 1. scielo.br [scielo.br]
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